8-ethoxyquinolin-4-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N . The exact molecular structure of 8-ethoxyquinolin-4-ol would need to be determined through advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The exact chemical reactions that 8-ethoxyquinolin-4-ol can undergo would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

8-ethoxyquinolin-4-ol has been studied for its antimicrobial properties, which are particularly relevant in the development of new antibiotics and antiseptics. Its ability to disrupt bacterial cell walls and inhibit key enzymes makes it a candidate for treating infections resistant to traditional antibiotics .

Cancer Research

In cancer research, derivatives of 8-ethoxyquinolin-4-ol are being explored for their potential to induce apoptosis in cancer cells. The compound’s interaction with metal ions in the body can lead to the generation of reactive oxygen species, which can selectively target and kill malignant cells .

Alzheimer’s Disease Treatment

The chelating properties of 8-ethoxyquinolin-4-ol allow it to bind with metal ions such as iron and copper, which are implicated in the pathology of Alzheimer’s disease. By modulating metal homeostasis in the brain, it may help in reducing oxidative stress and amyloid plaque formation .

Optoelectronic Devices

8-ethoxyquinolin-4-ol derivatives are used in the synthesis of materials for optoelectronic applications. Their ability to emit light when excited by electricity is utilized in organic light-emitting diodes (OLEDs), which are used in displays and lighting .

Environmental Sensing

The compound’s structure allows for the development of sensors that can detect environmental pollutants. These sensors can be used for monitoring water and air quality, detecting the presence of heavy metals, and other environmental contaminants .

Pharmacological Studies

In pharmacology, 8-ethoxyquinolin-4-ol is a scaffold for synthesizing compounds with various biological activities. It’s being used to develop drugs with anti-inflammatory, antioxidant, and neuroprotective properties, which are crucial in treating chronic diseases .

Material Science

The compound’s robust chemical structure is beneficial in material science for creating corrosion-resistant coatings and polymers. These materials are used in the construction of medical devices, electronics, and in the automotive industry to enhance durability .

Antioxidant Research

As an antioxidant, 8-ethoxyquinolin-4-ol is being researched for its ability to neutralize free radicals. This property is significant in the development of therapeutic agents that can mitigate oxidative stress-related damage in various diseases .

Safety and Hazards

While specific safety data for 8-ethoxyquinolin-4-ol is not available, safety data for similar compounds suggests that precautions should be taken to avoid ingestion, skin contact, and inhalation . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Wirkmechanismus

Target of Action

8-Ethoxyquinolin-4-ol is a derivative of the 4-quinolone class of compounds . The primary targets of 4-quinolones are bacterial DNA gyrases . These enzymes are essential for the supercoiling of bacterial DNA, which allows bacteria to accommodate their very long chromosomes within the cell envelope . Unlike the comparable mammalian enzyme, bacterial DNA gyrase is susceptible to 4-quinolone antimicrobials .

Mode of Action

The interaction of 4-quinolones with bacterial DNA gyrases inhibits the supercoiling of bacterial DNA . This disruption of DNA supercoiling interferes with bacterial replication and transcription processes, leading to bacterial death . Some 4-quinolones, such as ciprofloxacin, norfloxacin, and ofloxacin, possess an additional killing mechanism that vastly increases their potency .

Biochemical Pathways

Given its structural similarity to other 4-quinolones, it is likely that it also interferes with the dna supercoiling process in bacteria, disrupting essential cellular processes such as replication and transcription .

Result of Action

The primary result of the action of 4-quinolones, including 8-ethoxyquinolin-4-ol, is the inhibition of bacterial growth and replication . By disrupting the supercoiling of bacterial DNA, these compounds interfere with essential cellular processes, leading to bacterial death .

Eigenschaften

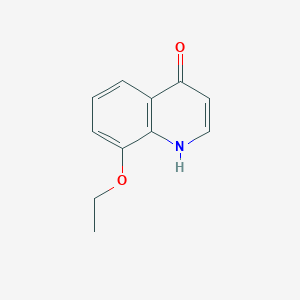

IUPAC Name |

8-ethoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIZYLPKXUTCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314848 | |

| Record name | 8-Ethoxy-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxyquinolin-4-ol | |

CAS RN |

303121-06-4 | |

| Record name | 8-Ethoxy-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303121-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethoxy-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.